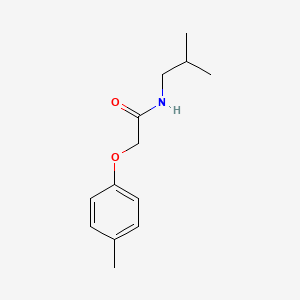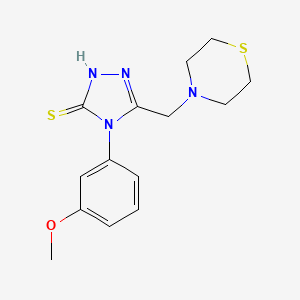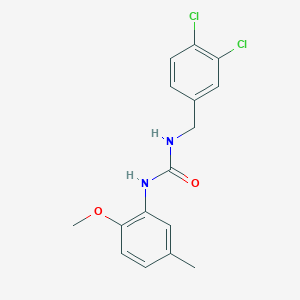
N-isobutyl-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-(4-methylphenoxy)acetamide, also known as ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. It has gained interest in the scientific community due to its potential applications in treating growth hormone deficiency, muscle wasting, and obesity. In
Mécanisme D'action
Ibutamoren works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to an increase in growth hormone release. Ibutamoren also has a weak affinity for the growth hormone-releasing hormone receptor, which may contribute to its growth hormone-stimulating effects.
Biochemical and Physiological Effects:
Ibutamoren has a number of biochemical and physiological effects. It increases growth hormone levels, which leads to an increase in insulin-like growth factor 1 (IGF-1) levels. IGF-1 is important for promoting cell growth and division, as well as regulating glucose metabolism. Ibutamoren also increases lean body mass and bone density, which may be beneficial for elderly individuals. In addition, N-isobutyl-2-(4-methylphenoxy)acetamide improves insulin sensitivity and reduces visceral fat in obese individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-isobutyl-2-(4-methylphenoxy)acetamide in lab experiments is that it can stimulate the release of growth hormone without the need for exogenous administration of growth hormone. This can be useful for studying the effects of growth hormone in different physiological and pathological conditions. However, one limitation of using N-isobutyl-2-(4-methylphenoxy)acetamide is that it may have off-target effects due to its weak affinity for other receptors, such as the serotonin receptor.
Orientations Futures
There are several future directions for research on N-isobutyl-2-(4-methylphenoxy)acetamide. One area of interest is its potential applications in treating muscle wasting and sarcopenia. Studies have shown that N-isobutyl-2-(4-methylphenoxy)acetamide can increase lean body mass, which may be beneficial for individuals with muscle wasting conditions. Another area of interest is its potential applications in treating osteoporosis. Ibutamoren has been shown to improve bone density in elderly individuals, which may be useful for preventing or treating osteoporosis. Finally, there is interest in exploring the potential off-target effects of N-isobutyl-2-(4-methylphenoxy)acetamide, particularly its effects on the serotonin receptor.
Méthodes De Synthèse
Ibutamoren is synthesized through a multistep process starting with 4-methylphenol. The first step involves the reaction of 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride. The second step involves the reaction of 2-(4-methylphenoxy)acetyl chloride with isobutylamine to form N-isobutyl-2-(4-methylphenoxy)acetamide.
Applications De Recherche Scientifique
Ibutamoren has been extensively studied for its potential applications in treating growth hormone deficiency, muscle wasting, and obesity. Studies have shown that N-isobutyl-2-(4-methylphenoxy)acetamide can increase growth hormone levels in both young and elderly individuals. It has also been shown to increase lean body mass and improve bone density in elderly individuals. In addition, N-isobutyl-2-(4-methylphenoxy)acetamide has been shown to improve insulin sensitivity and reduce visceral fat in obese individuals.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-14-13(15)9-16-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWLTNBNFBVTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(2-methylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)

![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)







![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)

